molecular formula C9H12O2 B057066 2,3-Dimethoxytoluene CAS No. 4463-33-6

2,3-Dimethoxytoluene

Cat. No.: B057066
CAS No.: 4463-33-6
M. Wt: 152.19 g/mol
InChI Key: WMXFNCKPYCAIQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxytoluene can be synthesized through various methods. One common method involves the methylation of 3-methylcatechol using dimethyl sulfate in the presence of a base . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is produced by the methylation of 3-methylcatechol using dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydroxide or potassium carbonate. The reaction is carried out in a suitable solvent like acetone or dimethylformamide under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

2,3-Dimethoxytoluene can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

1,2-dimethoxy-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12O2/c1-7-5-4-6-8(10-2)9(7)11-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXFNCKPYCAIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196259
Record name 3-Methylveratrole
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4463-33-6
Record name 2,3-Dimethoxytoluene
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Synthesis routes and methods I

Procedure details

To a stirred solution of 35.6 g (0.24 mole) of 3,4-dimethoxytoluene and 14.6 g (0.11 mole) AlCl3 in 200 ml CS2 there was added dropwise over the course of 1 hr. 0.1 mole 3,4-dimethoxyphenylacetyl chloride (freshly prepared from 3,4-dimethoxyphenylacetic acid). The mixture was stirred overnight at 25°, poured into ice, and the resulting oil extracted into benzene. The extracts were dried and evaporated to yield a black viscous oil from which excess dimethoxytoluene was distilled in vacuo. After the pot residue had cooled, alcohol was added and the mixture was allowed to stand 24 hr at 0°. This allowed isolation of essentially pure ketone 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as a brown powder (25.4 g or 80% yield based upon the acid chloride). An analytical sample was recrystallized from EtOH-EtOAc to yield 4,5-dimethoxy-2-(3,4-dimethoxyphenylacetyl) toluene as white needles, mp 115°. Nmr (δ): 2.52 (s, 3H), 3.82 (s, 6H), 3.85 (s, 3H), 3.88 (s, 3H), 4.15 (s, 2H), 6.68 (s, 1H), 6.77 (s, 3H), 7.30 (s, 1H). Anal. Calcd for C19H22O5 : C, 69.07; H, 6.71. Found: C, 68.84; H, 6.93.
Quantity
35.6 g
Type
reactant
Reaction Step One
Name
Quantity
14.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

In a round bottom flask, 3-methyl catechol (5.0 g, 40.3 mmol), MeI (22.3 g, 157.1 mmol), and K2CO3 (18.9 g, 136.9 mmol) were dissolved in acetone (20.0 ml). The reaction mixture was stirred at room temperature for 1 h, then at 60° C. for overnight. The reaction mixture was concentrated and chromatographed on silica gel using EtOAc/Hexane (5:95). A pale yellow liquid was isolated in 100% (6.13 g). The characterization of the compound matched previous report: Xing, L.; Wang, X.; Cheng, X.; Zhu, R.; Liu, B.; Hu, Y. Tetrahedron Letters 2007, 63, (38), 9382-9386.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 2,3-Dimethoxytoluene be used in the synthesis of pharmaceutical compounds?

A2: Yes, this compound serves as a starting point for synthesizing various compounds, including pharmaceuticals. For example, it plays a crucial role in the total synthesis of MY336-a, a novel β-adrenergic receptor antagonist, and its epimer [].

Q2: How does the application of Ultra High Pressure (UHP) affect the aromatic profile of Pu'er tea, and what is the role of this compound in this context?

A3: UHP treatment significantly impacts the volatile compounds in Pu'er tea, enhancing its aromatic profile []. Notably, the mass fraction of this compound increases by 54.54% after UHP treatment []. This increase contributes to the enhanced stale taste and characteristic aroma of the tea [].

Q3: What role does this compound play in synthesizing complex organic molecules?

A4: this compound acts as a key building block in synthesizing complex molecules, particularly those with multiple chiral centers. Researchers have utilized it in the enantiospecific synthesis of pseudopterosin aglycones, specifically the putative aglycone of pseudopterosin G–J []. This synthesis utilizes an A→AB→ABC annulation strategy, where this compound, alongside allyl cations and their equivalents, helps create three benzylic stereogenic centers [].

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